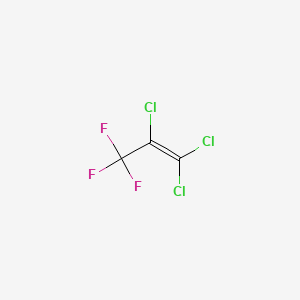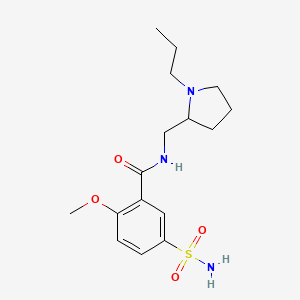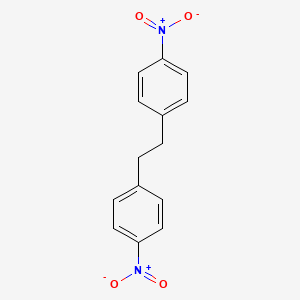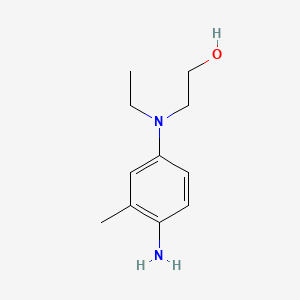
4-叠氮联苯
描述
4-Azidobiphenyl is a chemical compound with the molecular formula C12H9N3 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon consisting of two phenyl rings .
Synthesis Analysis
The synthesis of 4-Azidobiphenyl involves a process known as nitrene internalization . In this process, aryl azides are first converted to 3H-azepines through photochemical reactions . These 3H-azepines then undergo an oxidatively triggered C2-selective cheletropic carbon extrusion to form the pyridine products .
Molecular Structure Analysis
The molecular structure of 4-Azidobiphenyl consists of 12 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms . The InChI string for 4-Azidobiphenyl is InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H . The Canonical SMILES for 4-Azidobiphenyl is C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] .
Chemical Reactions Analysis
4-Azidobiphenyl undergoes facile intersystem crossing relative to ring expansion, which results in the generation of substantial quantities of triplet nitrene products such as azobiphenyl and 4-phenylaniline .
Physical And Chemical Properties Analysis
The molecular weight of 4-Azidobiphenyl is 195.22 g/mol . It has a XLogP3 value of 4.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of 4-Azidobiphenyl are both 195.079647300 g/mol . The topological polar surface area of 4-Azidobiphenyl is 14.4 Ų .
科学研究应用
Aromatic Nitrogen Scanning
4-Azidobiphenyl plays a crucial role in the process of aromatic nitrogen scanning, which is a valuable aspect of the drug discovery process . This process involves the replacement of an aromatic carbon atom with a nitrogen to afford the corresponding pyridine . This replacement is privileged for its ability to impart critical drug-like properties through the modulation of physicochemical properties, introduction of hydrogen-bond acceptors, and management of oxidative metabolic liabilities .
Nitrene Internalization
4-Azidobiphenyl is used in a site-directable aryl C-to-N replacement reaction that allows unified access to various pyridine isomers through a nitrene-internalization process . In a two-step, one-pot procedure, aryl azides are first photochemically converted to 3H-azepines, which then undergo an oxidatively triggered C2-selective cheletropic carbon extrusion through a spirocyclic azanorcaradiene intermediate to afford the pyridine products .
Synthesis of Pyridyl Derivative of Estrone
The nitrene internalization process involving 4-Azidobiphenyl has been demonstrated in the abbreviated synthesis of a pyridyl derivative of estrone .
Nitrogen Scan
4-Azidobiphenyl is used in a prototypical nitrogen scan, a practice referred to in discovery chemistry . This process involves the examination of each isomeric permutation .
On-surface Azide-Alkyne Cycloaddition
4-Azidobiphenyl is used in on-surface azide-alkyne cycloaddition on Cu(111) in ultrahigh vacuum . This process involves the reaction of 4-azidobiphenyl with 9-ethynylphenanthrene .
Synthesis of Azido-functionalized Zr Metal–Organic Framework (MOF)
An azido-functionalized Zr(II) metal–organic framework (MOF), UiO-67–N3, was synthesized from 2-azidobiphenyl-4,4′-dicarboxylic acid . During the synthesis, the ligand can undergo in situ thermocyclization to give 9H-carbazole-2,7-dicarboxylic acid .
未来方向
作用机制
Target of Action
The primary target of 4-Azidobiphenyl, also known as 1-azido-4-phenylbenzene, is DNA . The compound interacts with DNA, leading to DNA damage .
Mode of Action
4-Azidobiphenyl undergoes a reaction with diphosphorus tetraiodide (P2I4), which cleaves the nitrogen-nitrogen bond . This reaction results in the formation of 4-aminobiphenyl . The 4-aminobiphenyl then causes DNA damage, which is thought to be mediated by the formation of DNA adducts .
Biochemical Pathways
The biochemical pathway involved in the action of 4-Azidobiphenyl is the metabolism of aryl-amines . When aryl-amines, such as 4-aminobiphenyl, are metabolized, they can be either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .
Pharmacokinetics
It is known that the compound can cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .
Result of Action
The result of the action of 4-Azidobiphenyl is DNA damage, which is thought to be mediated by the formation of DNA adducts . This DNA damage has been linked to the development of bladder cancer in humans and dogs .
Action Environment
The action of 4-Azidobiphenyl can be influenced by environmental factors. For example, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . These environmental factors can potentially increase the risk of DNA damage and subsequent development of cancer .
属性
IUPAC Name |
1-azido-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOTFVRBPJFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185548 | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobiphenyl | |
CAS RN |
31656-91-4 | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AZIDODIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Azidobiphenyl interact with its target, Cytochrome P450 1A2, and what are the downstream effects?
A1: 4-Azidobiphenyl acts as a photoaffinity label for P450 1A2. Upon exposure to UV light (350 nm), the azide group decomposes, generating a highly reactive species, likely a nitrene intermediate. [] This reactive intermediate can then covalently bind to amino acid residues within the active site of P450 1A2. [] This binding permanently modifies the enzyme, leading to its inactivation. Researchers can use this irreversible binding to identify the amino acid residues involved in substrate binding and catalysis. []
Q2: What structural features make 4-Azidobiphenyl a suitable probe for P450 1A2?
A2: The structure of 4-Azidobiphenyl closely resembles 4-Aminobiphenyl, a known substrate for P450 1A2. [] This structural similarity allows 4-Azidobiphenyl to occupy the enzyme's active site, just as its substrate analog does. This binding, in conjunction with its photoreactivity, makes 4-Azidobiphenyl a valuable tool for studying P450 1A2. Additionally, competitive inhibition studies have shown that both 4-Aminobiphenyl and the inhibitor 7,8-Benzoflavone can effectively block the photolabeling of P450 1A2 by 4-Azidobiphenyl. [] This further confirms that the photoaffinity label interacts with the enzyme's active site.
Q3: What analytical techniques are used to study the interaction between 4-Azidobiphenyl and P450 1A2?
A4: Researchers utilize a combination of techniques to analyze the interaction between 4-Azidobiphenyl and P450 1A2. Radioactively labeled 4-Azidobiphenyl ([3H]4-Azidobiphenyl) is often employed to track its binding to the enzyme. [] After photolabeling, the modified P450 1A2 can be isolated and digested, and the resulting peptides can be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) to identify the specific amino acid residues modified by the photoaffinity label. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



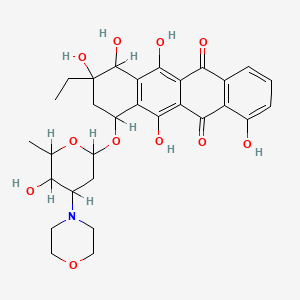
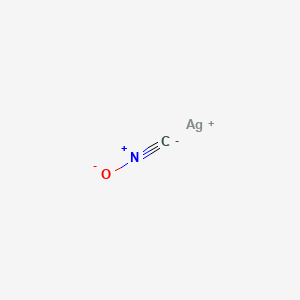
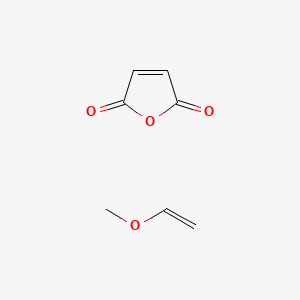
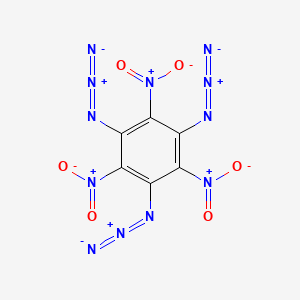
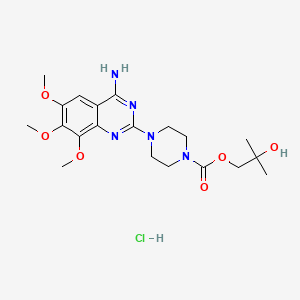

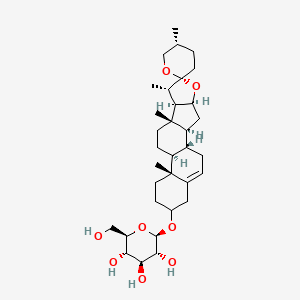
![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)
